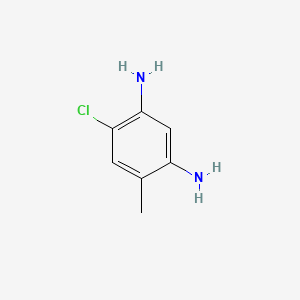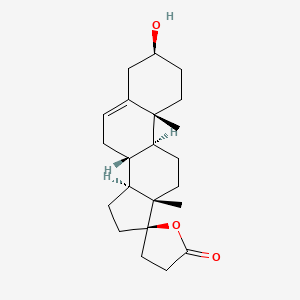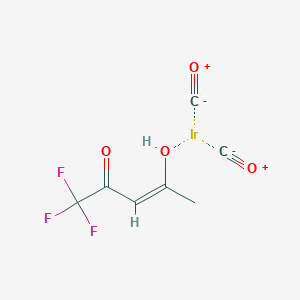
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- is a coordination compound with the molecular formula C7H4F3IrO4. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of an iridium center coordinated to two carbonyl groups and a 1,1,1-trifluoro-2,4-pentanedionato ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- typically involves the reaction of iridium trichloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: The carbonyl and trifluoro-pentanedionato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Applications De Recherche Scientifique
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other iridium complexes.
Mécanisme D'action
The mechanism of action of Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- involves coordination to target molecules through its iridium center. The compound can interact with various molecular targets, including enzymes, DNA, and proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-: Similar in structure but contains chromium instead of iridium.
Cobalt, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-: Contains cobalt and exhibits different chemical properties and reactivity.
Uniqueness
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- is unique due to its iridium center, which imparts distinct catalytic properties and reactivity compared to its chromium and cobalt analogs. The presence of the trifluoro-pentanedionato ligand also enhances its stability and solubility in various solvents .
Propriétés
Numéro CAS |
14024-04-5 |
|---|---|
Formule moléculaire |
C7H5F3IrO4 |
Poids moléculaire |
402.32 g/mol |
Nom IUPAC |
carbon monoxide;iridium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CO.Ir/c1-3(9)2-4(10)5(6,7)8;2*1-2;/h2,9H,1H3;;;/b3-2-;;; |
Clé InChI |
DCAKENLETBFGEQ-GDNGEXCGSA-N |
SMILES isomérique |
C/C(=C/C(=O)C(F)(F)F)/O.[C-]#[O+].[C-]#[O+].[Ir] |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


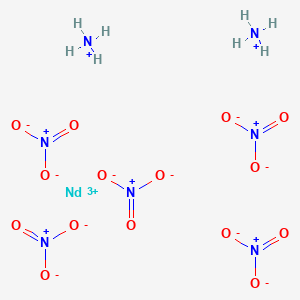
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
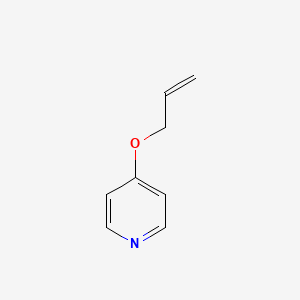

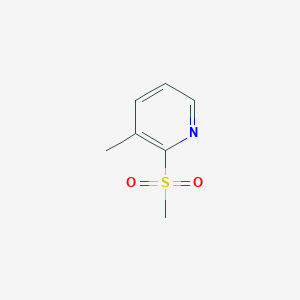
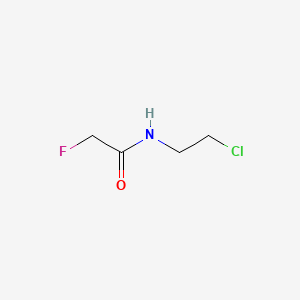
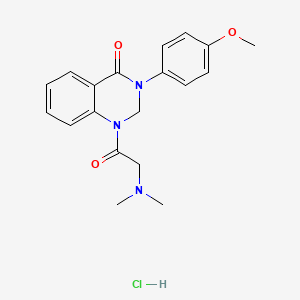

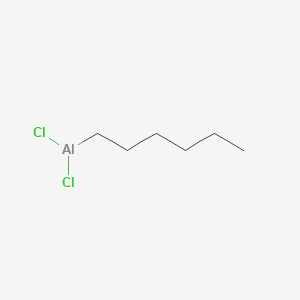
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

